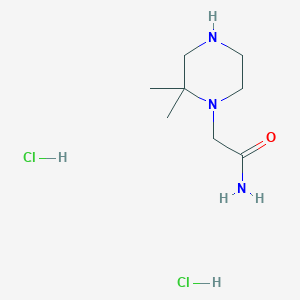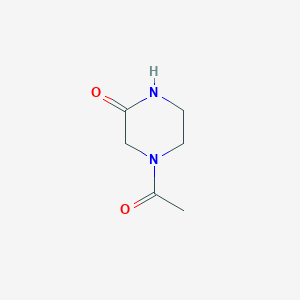![molecular formula C7H8N2O B3034527 2,3-二氢-1H-吡咯并[2,3-b]吡啶-4-醇 CAS No. 1824145-72-3](/img/structure/B3034527.png)
2,3-二氢-1H-吡咯并[2,3-b]吡啶-4-醇
描述
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
激酶抑制剂设计
与 2,3-二氢-1H-吡咯并[2,3-b]吡啶-4-醇具有结构特征的杂环化合物(如吡唑并[3,4-b]吡啶)经常用于激酶抑制剂的设计。这些化合物可以以多种模式与激酶结合,通常与激酶的铰链区域相互作用。这种能力使它们成为针对参与疾病通路的不同激酶开发新治疗剂的宝贵支架 (Wenglowsky,2013)。
药物化学中的合成前体
3,4-二氢-2(1H)-吡啶酮及其衍生物(在结构上与 2,3-二氢-1H-吡咯并[2,3-b]吡啶-4-醇相关)因其作为合成前体的显着性而备受关注。由于其特殊的结构和广泛的生物活性,它们可用作多种生物活性化合物的构建模块。它们在合成中的多功能性和对绿色化学的贡献使其在开发新药方面具有重要意义 (Chalán-Gualán 等人,2022)。
染料和材料科学中的支架
二酮吡咯并吡咯(在结构上类似于吡咯并吡啶衍生物)广泛用于染料中,由于其光学性质而在电子和成像中得到应用。人们已经彻底研究了它们的结构与光学性质之间的关系,证明了杂环化合物在材料科学应用中的潜力 (Grzybowski 和 Gryko,2015)。
作用机制
Target of Action
Similar compounds have shown efficacy against various diseases, suggesting a broad range of potential targets .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that can affect the progression of diseases .
Biochemical Pathways
Similar compounds have been shown to impact a variety of pathways, suggesting that 2,3-dihydro-1h-pyrrolo[2,3-b]pyridin-4-ol may have a broad range of effects .
Pharmacokinetics
One study has shown that a similar compound demonstrated stability in both simulated gastric fluid and simulated intestinal fluid , suggesting that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol may have favorable bioavailability.
Result of Action
Similar compounds have shown a variety of effects, including antileishmanial efficacy , suggesting that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol may have a broad range of potential effects.
Action Environment
Similar compounds have shown a variety of effects under different conditions , suggesting that environmental factors may play a role in the action of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol.
生化分析
Biochemical Properties
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with fibroblast growth factor receptors (FGFRs), where derivatives of this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can modulate signal transduction pathways involved in cell proliferation, differentiation, and survival.
Cellular Effects
The effects of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of fibroblast growth factor receptors by binding to the tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol have been studied over time to understand its stability and long-term impact on cellular function. Studies have shown that this compound remains stable in simulated gastric and intestinal fluids, indicating its potential for oral administration . Long-term exposure to this compound in vitro has demonstrated sustained inhibition of cancer cell proliferation and migration, suggesting its potential for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity. At higher doses, some adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . These interactions can influence the metabolic flux and levels of various metabolites, impacting the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution is also influenced by its physicochemical properties, such as lipophilicity and molecular weight.
Subcellular Localization
The subcellular localization of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its effective action .
属性
IUPAC Name |
1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h2,4H,1,3H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJFYKMNPOHCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)
![2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034446.png)



![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)


![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)
![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)




